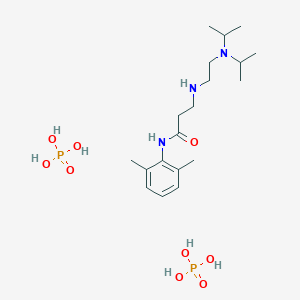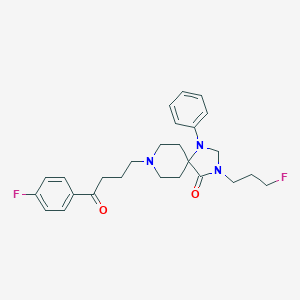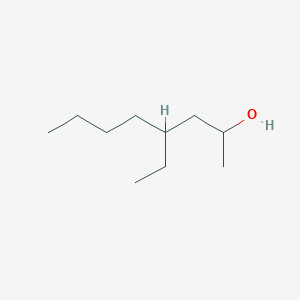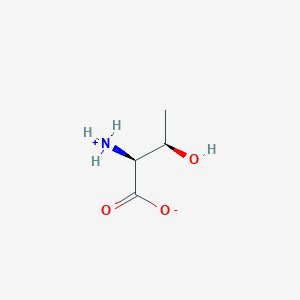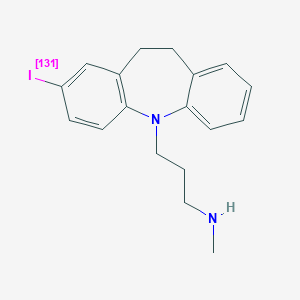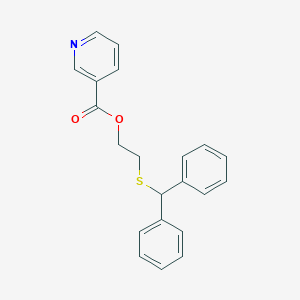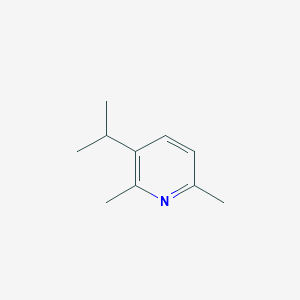
Pyridine, 2,6-dimethyl-3-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is a chemical compound that belongs to the pyridine family. It is also known as 2,6-lutidine or lutidine. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is an important intermediate in the synthesis of various chemicals.
Mecanismo De Acción
The mechanism of action of Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is not well understood. However, it is believed to act as a ligand for various receptors, such as nicotinic acetylcholine receptors and GABA receptors. Pyridine derivatives have been shown to have modulatory effects on these receptors, which may contribute to their pharmacological properties.
Biochemical and Physiological Effects:
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Pyridine derivatives have also been shown to have modulatory effects on various receptors, which may contribute to their pharmacological properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is an important intermediate in the synthesis of various chemicals. It has been widely used in scientific research due to its pharmacological properties. However, it has some limitations for lab experiments. Pyridine derivatives are known to be toxic and may pose a risk to human health. Therefore, proper precautions should be taken when handling this compound. Additionally, the yield of the product may depend on the reaction conditions, which may affect the reproducibility of the results.
Direcciones Futuras
There are several future directions for the research on Pyridine, 2,6-dimethyl-3-(1-methylethyl)-. One direction is to investigate the mechanism of action of this compound in more detail. This may lead to the discovery of new pharmacological properties and the development of new drugs. Another direction is to develop safer and more efficient methods for the synthesis of Pyridine, 2,6-dimethyl-3-(1-methylethyl)-. This may improve the yield of the product and reduce the risk of exposure to toxic compounds. Additionally, the development of new applications for Pyridine, 2,6-dimethyl-3-(1-methylethyl)- may lead to the discovery of new materials and technologies.
Métodos De Síntesis
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- can be synthesized by various methods. One of the commonly used methods is the reaction between 2,6-dimethyl-3-(1-methylethyl)phenol and formaldehyde in the presence of a catalyst. Another method involves the reaction between 2,6-dimethyl-3-(1-methylethyl)aniline and formaldehyde in the presence of a catalyst. The yield of the product depends on the reaction conditions, such as the type of catalyst, temperature, and reaction time.
Aplicaciones Científicas De Investigación
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is widely used in scientific research. It is an important intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and materials science. Pyridine derivatives have been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. Pyridine, 2,6-dimethyl-3-(1-methylethyl)- has been used in the synthesis of anti-cancer drugs, such as lapatinib and dasatinib. It has also been used in the synthesis of agrochemicals, such as insecticides and herbicides.
Propiedades
Número CAS |
104294-51-1 |
|---|---|
Nombre del producto |
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- |
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
2,6-dimethyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C10H15N/c1-7(2)10-6-5-8(3)11-9(10)4/h5-7H,1-4H3 |
Clave InChI |
HDMBKXIIBWEELO-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)C(C)C)C |
SMILES canónico |
CC1=NC(=C(C=C1)C(C)C)C |
Sinónimos |
2,6-Lutidine,3-isopropyl-(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





